molecular formula C13H8N2O3S2 B2573288 N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide CAS No. 477539-73-4

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2573288
CAS No.: 477539-73-4
M. Wt: 304.34
InChI Key: RMUOAORVRGMJPH-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene moiety and a nitrothiophene moiety linked through a carboxamide group

Biochemical Analysis

Biochemical Properties

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with kinase enzymes, which are crucial in regulating cellular processes such as cell division and metabolism. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which is essential for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to changes in its efficacy and potential long-term effects on cellular function, which are important considerations for its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the oxidative stress pathway by modulating the activity of enzymes involved in the production and detoxification of reactive oxygen species . These interactions highlight the compound’s potential role in regulating cellular metabolism and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through cyclization reactions involving thiophenol and a suitable halogenated benzene derivative.

    Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Amidation Reaction: The final step involves the coupling of the benzothiophene and nitrothiophene moieties through an amidation reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation reactions, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted thiophene ring.

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Hydrogen peroxide, acetic acid

Major Products

    Reduction: N-(1-benzothiophen-5-yl)-5-aminothiophene-2-carboxamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Sulfoxides or sulfones of the benzothiophene moiety

Scientific Research Applications

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S2/c16-13(11-3-4-12(20-11)15(17)18)14-9-1-2-10-8(7-9)5-6-19-10/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUOAORVRGMJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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